molecular formula C11H13Cl2N3 B065288 4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride CAS No. 170034-96-5

4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride

Cat. No. B065288
CAS RN: 170034-96-5
M. Wt: 221.68 g/mol
InChI Key: WRYJNVYEPVATQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride is a chemical compound with the molecular formula C11H13Cl2N3 . It is a versatile material widely used in scientific research, including drug discovery, catalyst synthesis, and material science studies.


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride consists of 11 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms . The average mass of the molecule is 258.147 Da, and the mono-isotopic mass is 257.048645 Da .

Scientific Research Applications

  • High-Affinity Radioligand for I2 Imidazoline Receptors : This compound is identified as a selective high-affinity ligand for I2 imidazoline receptors. It labels I2 receptors with high affinity and additionally interacts with sites having high affinity for some monoamine oxidase inhibitors (MacKinnon, Redfern, & Brown, 1995).

  • Effects on Pre- and Postsynaptic Alpha-Adrenoceptors : The compound acts as a partial agonist at postsynaptic alpha 1-adrenoceptors and an antagonist at presynaptic alpha 2-receptors. It shows higher affinity for presynaptic receptors compared to yohimbine and rauwolscine, and also inhibits the release of noradrenaline through a non-alpha-adrenergic mechanism (Docherty, Göthert, Dieckhöfer, & Starke, 1982).

  • Histamine Release from Rat Stomach : In studies involving rat gastric strips, it was found that the compound did not induce histamine release, but it could abolish the release-inducing effect of other imidazoline derivatives, suggesting a specific interaction mechanism (Molderings, Menzel, & Göthert, 1999).

  • Binding to Imidazoline Sites in Bovine Adrenal Medullary Membranes : The compound binds to non-adrenergic high-affinity sites in bovine adrenal medullary membranes, exhibiting properties of I1-imidazoline binding sites but not I2-IBS (Molderings, Moura, Fink, Bönisch, & Göthert, 1993).

Safety And Hazards

The safety data sheet (SDS) for 4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydroisoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3.ClH/c12-10-3-1-2-8-6-15(7-9(8)10)11-13-4-5-14-11;/h1-3H,4-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYJNVYEPVATQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)N2CC3=C(C2)C(=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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